![molecular formula C22H28N6O3 B2398637 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919029-24-6](/img/structure/B2398637.png)
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the purine family, characterized by its distinctive triazino-purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The primary route includes:
Initial Formation: : The starting material, typically a substituted purine, undergoes alkylation with 2-ethoxyethyl bromide under anhydrous conditions using a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Cyclization and N-Methylation: : The resultant intermediate is subjected to cyclization using 1,3-diketone under reflux conditions, followed by N-methylation using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Final Benzylation: : The compound undergoes final benzylation with 4-methylbenzyl chloride in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimized reaction conditions ensuring high yield and purity. Techniques such as continuous flow reactors might be employed to maintain controlled conditions and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo-derivatives.
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C), resulting in reduced purine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxyethyl or benzyl positions using nucleophiles like thiols or amines, producing various substituted derivatives.
Common Reagents and Conditions
Common reagents include potassium carbonate (K₂CO₃), methyl iodide (CH₃I), triethylamine (Et₃N), hydrogen gas (H₂), and palladium on carbon (Pd/C). Reactions are often conducted under reflux, anhydrous conditions, or in the presence of inert atmospheres like nitrogen (N₂).
Major Products
The primary products depend on the reaction type:
Oxidation: : Oxo-derivatives
Reduction: : Reduced purine derivatives
Substitution: : Substituted ethoxyethyl or benzyl derivatives
Scientific Research Applications
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: : Studied for its potential interactions with nucleic acids and proteins.
Medicine: : Investigated for potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the synthesis of advanced materials and coatings.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, often proteins or nucleic acids. The ethoxyethyl and methyl groups contribute to binding affinity and selectivity. Pathways involved might include inhibition of enzyme activity or interference with DNA replication processes.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique substitution pattern, which enhances its chemical reactivity and biological activity compared to similar compounds like:
1-(2-hydroxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
These structural differences influence their physical properties and reactivity, making this compound a unique and valuable compound for scientific research.
This wraps up our deep dive into this intriguing compound. What do you think?
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-6-31-12-11-27-21-23-19-18(28(21)16(4)15(3)24-27)20(29)26(22(30)25(19)5)13-17-9-7-14(2)8-10-17/h7-10,16H,6,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPMFSAIJMFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2398555.png)

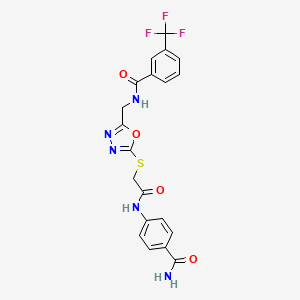
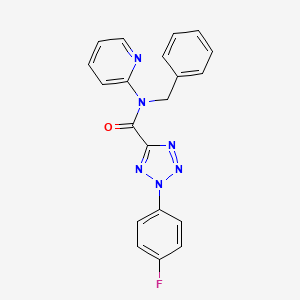
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)
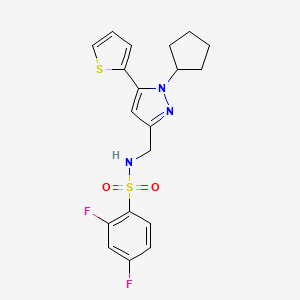
![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)
![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)
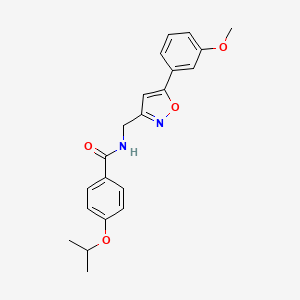
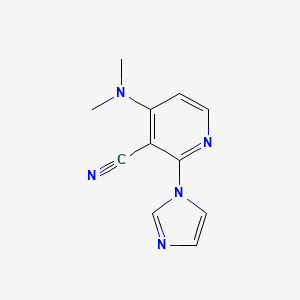
![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)
![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)
